molecular formula C21H19N3O5S B2937986 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1207058-17-0

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2937986
CAS No.: 1207058-17-0
M. Wt: 425.46
InChI Key: ZEHULPPDDBHYJX-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a benzofuran-thiazole core linked via a urea group to a 3,4,5-trimethoxyphenyl moiety. The benzofuran-thiazole system is structurally analogous to bioactive heterocycles reported in anticancer agents , while the 3,4,5-trimethoxyphenyl group is a hallmark of tubulin polymerization inhibitors like combretastatin analogues.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-26-17-9-13(10-18(27-2)19(17)28-3)22-20(25)24-21-23-14(11-30-21)16-8-12-6-4-5-7-15(12)29-16/h4-11H,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHULPPDDBHYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through cyclization reactions involving o-hydroxybenzaldehydes or o-aminophenols. The thiazole ring is then introduced through a condensation reaction with thioamides. Finally, the urea group is formed by reacting the intermediate with trimethoxyphenyl isocyanate under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran or thiazole rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often involve hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related urea derivatives and heterocyclic analogues, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Structural and Functional Group Comparisons

Compound Name/ID Key Substituents/Features Bioactivity/Notes
Target Compound Benzofuran-2-yl-thiazole; 3,4,5-trimethoxyphenylurea Hypothesized tubulin inhibition due to trimethoxyphenyl group
Compound 15 (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Benzo[d]thiazol-2-yl; 3,4,5-trimethoxyphenyl; acrylonitrile linker Potent anticancer activity (avg. GI₅₀: 0.021–12.2 μM across 60-cell panel)
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea (CAS: 125766-53-2) 3,4,5-Trimethoxyphenyl; thiadiazole; 4-chlorophenylurea Structural similarity suggests potential antiproliferative activity
Compounds 11a–11o (e.g., 11d, 11m) Varied arylurea groups (e.g., trifluoromethyl, chloro, methoxy); hydrazinyl-oxoethyl chain High yields (85–88%); ESI-MS confirmed molecular weights; no explicit bioactivity

Substituent Effects on Physicochemical Properties

  • Trimethoxyphenyl Group : Present in the target compound and compound 15 , this group enhances lipophilicity and may promote interactions with hydrophobic pockets in tubulin.
  • Benzofuran vs. Benzothiazole : The benzofuran-thiazole core in the target compound differs from compound 15’s benzo[d]thiazole-acrylonitrile system. The latter’s extended conjugation may contribute to its superior anticancer potency .

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